N-(4-fluorophenyl)decanamide
Description
N-(4-Fluorophenyl)decanamide is a fluorinated aromatic amide compound characterized by a decanamide backbone linked to a 4-fluorophenyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity and metabolic stability, making it relevant in pharmaceutical and chemical synthesis research. Its applications span enzyme inhibition studies, radiopharmaceutical development, and as a precursor for synthesizing derivatives with tailored biological activities .
Properties
Molecular Formula |
C16H24FNO |
|---|---|
Molecular Weight |
265.37 g/mol |
IUPAC Name |
N-(4-fluorophenyl)decanamide |
InChI |
InChI=1S/C16H24FNO/c1-2-3-4-5-6-7-8-9-16(19)18-15-12-10-14(17)11-13-15/h10-13H,2-9H2,1H3,(H,18,19) |
InChI Key |
UWOPRMDQKXWSML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)decanamide typically involves the reaction of 4-fluoroaniline with decanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-fluoroaniline+decanoyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Comparison with Similar Compounds
Metabolic Stability: Amide vs. Sulfonamide Derivatives
A critical distinction arises when comparing N-(4-fluorophenyl)decanamide to sulfonamide analogues. Studies demonstrate that substituting the amide bond with a sulfonamide group significantly enhances metabolic stability. For example:
Table 1: Metabolic Stability of Amide vs. Sulfonamide Derivatives
| Compound Type | % Remaining After 120 Min | Reference |
|---|---|---|
| Amide (N-(4-fluorophenyl)-fluoroacetanilide) | 20% | |
| Sulfonamide (N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide) | 95% |
This stark contrast highlights the sulfonamide group’s resistance to enzymatic hydrolysis, a valuable trait for improving drug half-life.
Table 2: IC50 Values of Halogen-Substituted Maleimides
| Compound | IC50 (μM) | Reference |
|---|---|---|
| N-(4-Fluorophenyl)maleimide | 5.18 | |
| N-(4-Iodophenyl)maleimide | 4.34 |
Despite fluorine’s smaller size and higher electronegativity compared to iodine, both compounds exhibit comparable inhibition, suggesting that electronic effects (e.g., resonance withdrawal) dominate over steric factors in this context .
Solubility and Enzyme Affinity
Modifying the phenyl substituent can alter aqueous solubility and enzyme affinity. For instance:
- N-(4-Nitrophenyl)decanamide (D-pNA) exhibits low solubility due to its nitro group.
- Replacing the nitro group with a 6-methoxypyridin-3-yl moiety (as in N-(6-methoxypyridin-3-yl)octanamide, Oc-MAP ) increases aqueous solubility by ~3-fold and enhances fatty acid amide hydrolase (FAAH) affinity (8-fold higher specificity constant ) .
Table 3: Solubility and Enzyme Affinity of Decanamide Derivatives
| Compound | Aqueous Solubility | FAAH Specificity Constant | Reference |
|---|---|---|---|
| N-(4-Nitrophenyl)decanamide | Low | 1.0 (baseline) | |
| N-(6-Methoxypyridin-3-yl)octanamide | High | 8.0 |
These findings underscore the importance of polar substituents in optimizing drug-like properties.
Structural Analogues with Modified Aromatic Groups
Comparing this compound to analogues with different aromatic substitutions reveals trends in synthesis and application:
- N-(4-Ethoxyphenyl)decanamide : The ethoxy group (electron-donating) increases steric bulk but may reduce metabolic stability compared to the electron-withdrawing fluorine .
- 2-Chloro-N-(4-fluorophenyl)acetamide : A shorter acyl chain (acetamide vs. decanamide) reduces lipophilicity, making it more suitable as a synthetic intermediate .
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